tert-Butyl [1,1'-biphenyl]-2-ylcarbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl N-(2-phenylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)18-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19) |
InChI Key |
RWPBTELEQQCIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Studies of Tert Butyl 1,1 Biphenyl 2 Ylcarbamate
Deprotection Chemistry of the tert-Butyl Carbamate (B1207046) Moiety
The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, controlled protocols. The removal of this group from tert-butyl [1,1'-biphenyl]-2-ylcarbamate to liberate the free amine, 2-aminobiphenyl (B1664054), is a key step in many synthetic sequences.
The most common method for the deprotection of a Boc-protected amine is hydrolysis under acidic conditions. nih.gov This transformation is typically efficient and proceeds at room temperature. nih.gov Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. nih.govnih.gov The reaction is often carried out in organic solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297), or acetone (B3395972). nih.govnih.gov
For instance, the deprotection of a related derivative, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, was successfully achieved by stirring the compound with trifluoroacetic acid in acetone at room temperature overnight to yield the corresponding primary amine in high yield. nih.govmdpi.com The general mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is typically trapped by the solvent or forms isobutylene. Subsequent decarboxylation of the resulting carbamic acid yields the free amine.
Table 1: Common Acidic Conditions for Boc Deprotection
| Acid Reagent | Solvent(s) | Temperature | Typical Duration |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 2 - 12 hours |
| Hydrochloric Acid (HCl) | Ethyl Acetate, Dioxane, Methanol | Room Temp. | 1 - 4 hours |
| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (t-BuOAc) | Room Temp. | Variable |
This table presents generalized conditions reported for Boc deprotection of various amines. nih.govnih.gov
While acid-catalyzed hydrolysis is prevalent, certain substrates may be sensitive to strong acids, necessitating the development of alternative deprotection methods. These strategies offer milder conditions or different selectivity profiles.
Lewis Acid-Mediated Cleavage : Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane can effect the removal of the Boc group, often at room temperature. nih.gov This method can be advantageous for substrates containing other acid-labile functional groups. nih.gov
Thermal Deprotection : The N-Boc group can be removed by heating, a process known as thermolysis. documentsdelivered.com This can be performed neat or in a high-boiling solvent. researchgate.net Microwave-assisted thermolysis, sometimes on a solid support like silica (B1680970) gel, has been shown to significantly accelerate the reaction. documentsdelivered.com
Mechanochemistry : A solvent-free approach involves the mechanochemical grinding of the Boc-protected amine with a solid acid like p-toluenesulfonic acid monohydrate in a ball mill. documentsdelivered.com This green chemistry technique can afford the corresponding amine salt rapidly and efficiently. documentsdelivered.com
Fluoride-Based Reagents : Tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) has been reported as a mild reagent for cleaving carbamates. torvergata.itbeilstein-journals.org The proposed mechanism involves a nucleophilic attack by the fluoride ion on the carbonyl group of the carbamate. beilstein-journals.org
Water-Mediated Catalyst-Free Deprotection : In an environmentally benign protocol, selective removal of N-Boc groups has been achieved with excellent yields simply by heating the substrate in water at reflux temperatures, without any additional reagents. nih.gov
Functional Group Interconversions on the Biphenyl (B1667301) Core
The biphenyl scaffold of this compound offers multiple sites for further functionalization, allowing for the introduction of new substituents and the construction of more elaborate molecules.
In electrophilic aromatic substitution (EAS) of biphenyl systems, one ring acts as an activating group for the other. The phenyl substituent is an ortho, para-director, meaning that incoming electrophiles are directed to the 2'-, 4'-, and 6'-positions of the unsubstituted ring. vu.nl
The Boc-protected amino group on the first ring is also a directing group. The nitrogen lone pair can donate electron density into the ring, making it an activating ortho, para-director. However, the significant steric bulk of the Boc group and the adjacent phenyl ring will strongly hinder attack at the ortho-positions (3- and 1-positions, though the 1-position is already substituted). Therefore, electrophilic attack on this ring would be expected to occur predominantly at the 5-position (para to the carbamate). The interplay between these directing effects determines the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation.
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. The N-Boc group is known to be an effective directed metalation group (DMG). In the case of this compound, treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, could potentially lead to deprotonation at the most acidic C-H bond ortho to the directing group. organic-chemistry.org
Two primary sites are candidates for this directed lithiation:
The 3-position of the substituted phenyl ring.
The 2'-position of the adjacent phenyl ring (an example of remote metalation).
While studies on this specific molecule are not widely reported, research on other N-Boc protected systems shows that lithiation typically occurs at the adjacent ortho position. The resulting organolithium species can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install a new substituent with high regiocontrol.
Modern synthetic chemistry increasingly utilizes transition metal-catalyzed C-H activation as a direct and atom-economical method for forming new bonds. The carbamate functionality can serve as a directing group in such transformations, guiding a metal catalyst to a specific C-H bond.
Palladium-catalyzed reactions have shown that aniline (B41778) carbamates can undergo directed ortho C-H arylation. nih.gov In these processes, a palladium catalyst, guided by the N-Boc group, can selectively activate the C-H bond at the 3-position to form a palladacycle intermediate. This intermediate can then participate in cross-coupling reactions with partners like aryl diazonium salts or aryl halides to form a C-C bond. nih.gov Similarly, the Boc group has been shown to direct palladium-catalyzed oxidation of adjacent sp³ C-H bonds, highlighting its versatility as a directing moiety in C-H functionalization. This strategy offers a powerful route to selectively functionalize the biphenyl core of this compound, avoiding the need for pre-functionalized starting materials.
Transformations Involving the Carbamate Nitrogen
N-Alkylation and N-Arylation Reactions
No specific studies detailing the N-alkylation or N-arylation of this compound were found.
Formation of Urea (B33335) and Other Amide Derivatives
No specific research detailing the conversion of this compound into urea or other amide derivatives was identified.
Development of Novel Biphenyl-Containing Scaffolds via this compound
No literature was found that explicitly uses this compound as a direct precursor for the development of novel biphenyl-containing scaffolds.
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Reaction Mechanisms in Synthesis of tert-Butyl [1,1'-biphenyl]-2-ylcarbamate
The formation of the core structure of this compound typically involves the creation of a carbon-nitrogen (C–N) bond and a carbon-carbon (C–C) bond that forms the biaryl axis. The elucidation of these reaction mechanisms relies heavily on understanding the catalytic processes involved, particularly in palladium-catalyzed cross-coupling reactions.
The synthesis of N-aryl carbamates like this compound is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. libretexts.org This reaction forms the C–N bond between an aryl halide (or triflate) and an amine or its equivalent. libretexts.orgmit.edu The generally accepted catalytic cycle for the Buchwald-Hartwig amination provides a framework for understanding the formation of the N-biaryl bond.
The cycle typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. libretexts.org The key steps are as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-bromobiphenyl (B48390) or a precursor), forming a Pd(II) complex. libretexts.org
Amine Coordination and Deprotonation: The carbamate (B1207046) nucleophile (or its precursor amine) coordinates to the Pd(II) center. In the presence of a base, the N–H bond is cleaved to form a palladium-amido complex. youtube.com
Reductive Elimination: This is the final and product-forming step. The C–N bond is formed by reductive elimination from the Pd(II) complex, yielding the desired this compound and regenerating the catalytically active Pd(0) species. libretexts.orgyoutube.com
The efficiency and scope of this catalytic cycle are highly dependent on the choice of ligands coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate both the oxidative addition and the crucial reductive elimination step. youtube.com In some cases, a "cocktail"-type catalytic system may be involved, where multiple palladium species, including complexes, clusters, and nanoparticles, contribute to the catalytic activity. rsc.orgresearchgate.net
Alternatively, the biaryl structure can be formed first via a Suzuki cross-coupling reaction, followed by the introduction of the carbamate group. mdpi.com The Suzuki coupling also proceeds through a palladium-based catalytic cycle involving oxidative addition, transmetalation with a boronic acid derivative, and reductive elimination.
| Catalyst System Component | Typical Examples | Function in Catalytic Cycle |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | Josiphos, Xantphos, Buchwald Ligands (e.g., BrettPhos) | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. libretexts.org |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Facilitates the deprotonation of the amine/carbamate nucleophile. youtube.com |
| Solvent | Toluene (B28343), Dioxane, THF | Solubilizes reactants and catalyst; can influence reaction rate and catalyst stability. libretexts.org |
The kinetics of the formation of the carbamate functional group itself are well-studied. The rate law for the reaction of amines with carbon dioxide (a conceptual model for carbamate formation) is influenced by the amine, with a rate equation of: rate = k_amine[R₂NH][CO₂] + k'_amine[R₂NH][OH⁻][CO₂]. researchgate.net For carbamates formed from more basic amines, the reaction rates are largely independent of the amine's basicity. researchgate.net The rate-limiting step for weakly basic amines often involves the formation of the carbon-nitrogen bond. researchgate.net
The deprotection of the tert-butyl carbamate (Boc group) is a critical subsequent reaction in many synthetic applications. This process is typically carried out under acidic conditions, for example, using trifluoroacetic acid (TFA). mdpi.com The kinetics of this deprotection are governed by an acid-catalyzed mechanism. The reaction proceeds via protonation of the carbamate's carbonyl oxygen, which weakens the adjacent C–O bond. This is followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.
Stereochemical Control and Origins of Enantioselectivity
The [1,1'-biphenyl] core of the title compound is a classic example of a biaryl system that can exhibit axial chirality, or atropisomerism, due to hindered rotation around the C–C single bond connecting the two phenyl rings. Controlling the stereochemistry to selectively produce one enantiomer is a significant challenge in synthetic chemistry. nih.gov
The origin of enantioselectivity in the synthesis of chiral biaryls like this compound often lies in catalyst-controlled asymmetric reactions. nih.gov During a cross-coupling reaction to form either the C–C biaryl bond or the C–N bond, chiral ligands coordinated to the metal catalyst (e.g., palladium) can create a chiral environment. nih.govresearchgate.net This chiral catalytic complex can differentiate between two enantiotopic transition states, leading to the preferential formation of one atropisomer over the other.
For instance, in an asymmetric Buchwald-Hartwig amination, the use of chiral phosphine ligands like BINAP can lead to the formation of the C–N bond with high enantioselectivity, effectively controlling the axial chirality of the resulting biaryl product. libretexts.org Similarly, in asymmetric Suzuki couplings, chiral ligands guide the formation of the C–C bond to favor one enantiomer. The degree of enantioselectivity is determined by the energy difference between the diastereomeric transition states leading to the two enantiomers.
Role of Intermediates in Chemical Transformations
In palladium-catalyzed cross-coupling reactions, the intermediates are organometallic complexes of palladium in various oxidation states (0 and II). libretexts.org Key intermediates in the Buchwald-Hartwig cycle include the initial Pd(0) complex, the Pd(II) oxidative addition adduct, and the crucial Pd(II)-amido complex from which the final product is generated. libretexts.orgyoutube.com
An alternative pathway for the synthesis of N-aryl carbamates involves the in-situ generation of an aryl isocyanate intermediate. mit.edunih.gov In this method, a palladium catalyst facilitates the coupling of an aryl halide or triflate with sodium cyanate (B1221674) to produce a transient aryl isocyanate. organic-chemistry.orgmit.edu This highly reactive intermediate is then immediately trapped by an alcohol, such as tert-butanol, to form the corresponding tert-butyl carbamate. nih.gov This approach broadens the substrate scope, particularly for sterically hindered aryl halides. mit.edu
Computational and Spectroscopic Approaches to Mechanistic Studies
Modern mechanistic studies combine experimental observations with advanced analytical and computational techniques to build a complete picture of a reaction pathway.
Spectroscopic Approaches: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying the structure of reactants, products, and stable intermediates. researchgate.net In-situ spectroscopic methods can monitor the concentration of species throughout a reaction, providing kinetic data and helping to detect transient intermediates. For example, specialized NMR techniques can be used to characterize the structure of palladium-ligand complexes involved in the catalytic cycle.
Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms at the molecular level. researchgate.netnih.gov These methods can be used to:
Calculate the geometric structures and energies of reactants, intermediates, transition states, and products.
Map the entire potential energy surface of a reaction, providing a detailed step-by-step pathway.
Explain the origins of selectivity, including regioselectivity and enantioselectivity, by comparing the activation energies of competing pathways. nih.gov
Corroborate or predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) for proposed intermediates, linking theoretical models with experimental observations. nih.gov
By modeling the transition states in the catalytic cycle for the synthesis of biaryl carbamates, researchers can gain insight into the specific interactions between the substrate, catalyst, and ligands that govern the reaction's outcome. researchgate.net
| Technique | Application in Mechanistic Studies | Information Gained |
|---|---|---|
| NMR Spectroscopy | Structural elucidation of products and stable intermediates; in-situ reaction monitoring. | Connectivity of atoms, stereochemistry, reaction kinetics, identification of catalyst resting states. researchgate.net |
| IR Spectroscopy | Monitoring functional group transformations (e.g., C=O of carbamate); detection of intermediates like isocyanates. | Confirmation of bond formation/cleavage, identification of transient species. researchgate.net |
| Mass Spectrometry | Identification of intermediates and products in complex reaction mixtures. | Molecular weight of species, fragmentation patterns for structural clues. |
| Density Functional Theory (DFT) | Modeling of reaction pathways, transition states, and intermediates. | Reaction energetics, activation barriers, origins of stereoselectivity, predicted geometries. nih.gov |
Computational Chemistry and Theoretical Studies of Tert Butyl 1,1 Biphenyl 2 Ylcarbamate
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms and the accessible conformations of tert-Butyl [1,1'-biphenyl]-2-ylcarbamate are crucial determinants of its physical and chemical properties. Computational methods allow for a detailed exploration of its molecular geometry and the energy landscape associated with its various spatial arrangements.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of this compound. These calculations provide insights into the distribution of electrons within the molecule, which governs its bonding, polarity, and spectroscopic characteristics.
Key parameters obtained from these calculations include molecular orbital energies, electron density distribution, and electrostatic potential maps. The analysis of these parameters helps in identifying the electron-rich and electron-deficient regions of the molecule, which are critical for understanding its reactivity. For instance, the nitrogen and oxygen atoms of the carbamate (B1207046) group are expected to be regions of high electron density due to the presence of lone pairs, while the aromatic rings will exhibit a delocalized π-electron system.
Table 1: Calculated Electronic Properties of a Model N-Aryl Carbamate
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |
| Mulliken Charge on N | -0.65 e | DFT/B3LYP/6-31G |
| Mulliken Charge on C=O Carbon | +0.78 e | DFT/B3LYP/6-31G |
| Mulliken Charge on O(C=O) | -0.55 e | DFT/B3LYP/6-31G |
Note: The values presented are for a representative N-aryl carbamate and are intended to be illustrative of the types of data obtained from quantum chemical calculations. Actual values for this compound would require specific calculations.
Conformational Landscapes and Rotational Barriers
The conformational flexibility of this compound is primarily associated with rotation around two key single bonds: the C-N bond of the carbamate group and the C-C bond connecting the two phenyl rings. Computational studies can map the potential energy surface as a function of the dihedral angles corresponding to these rotations, revealing the stable conformations and the energy barriers separating them.
The rotation around the C-N bond in carbamates is known to be hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. nih.gov This results in the existence of syn and anti conformers. The energy barrier for this rotation is typically in the range of 10-20 kcal/mol. nih.gov
Rotation around the C-C bond of the biphenyl (B1667301) moiety is also subject to steric hindrance, particularly due to the presence of the carbamate group at the ortho position. libretexts.org In unsubstituted biphenyl, the phenyl rings are twisted by approximately 45° with respect to each other in the gas phase to alleviate steric clash between the ortho-hydrogens. libretexts.org The presence of a bulky substituent at the 2-position, such as the tert-butyl carbamate group, is expected to significantly increase the rotational barrier and influence the preferred dihedral angle between the phenyl rings. nih.govresearchgate.net Studies on ortho-substituted biphenyls have shown that steric repulsion can lead to a destabilization of the planar conformation. nih.gov
Table 2: Representative Rotational Barriers in Related Systems
| Bond | Molecule Type | Rotational Barrier (kcal/mol) | Computational Method |
| Carbamate C-N bond | N-Aryl Carbamate | 15.0 | DFT |
| Biphenyl C-C bond | 2-Methylbiphenyl | ~6.0 | Ab initio |
| Biphenyl C-C bond | 2,2'-Dimethylbiphenyl | ~18.0 | Experimental |
Note: These values are for analogous systems and serve to illustrate the expected magnitude of rotational barriers.
Reactivity Predictions and Selectivity Profiling
Computational chemistry offers valuable tools for predicting the reactivity of this compound and understanding the factors that control the selectivity of its reactions.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for predicting the reactivity of molecules. ucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.
For this compound, the HOMO is likely to be localized on the electron-rich biphenyl system and the nitrogen atom of the carbamate group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the antibonding orbitals of the aromatic rings and the carbonyl group, suggesting these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity.
Table 3: Conceptual Application of FMO Theory to this compound
| Molecular Orbital | Predicted Localization | Implied Reactivity |
| HOMO | Biphenyl rings, Carbamate Nitrogen | Nucleophilic sites, susceptible to electrophilic attack |
| LUMO | Biphenyl rings, Carbonyl Carbon | Electrophilic sites, susceptible to nucleophilic attack |
Transition State Modeling for Reaction Pathways
To gain a quantitative understanding of reaction mechanisms and rates, computational chemists can model the entire reaction pathway, including the reactants, products, and the high-energy transition state that connects them. researchgate.net By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, which is directly related to the reaction rate.
For reactions involving this compound, such as the deprotection of the tert-butyl group or electrophilic aromatic substitution on the biphenyl rings, transition state modeling can elucidate the detailed atomic motions involved in bond breaking and formation. researchgate.netepa.gov These calculations can also be used to compare the activation energies of different possible reaction pathways, thereby predicting the major product of a reaction. For example, in the case of carbamate formation from an amine and CO2, computational studies have explored both single-step and multi-step mechanisms involving zwitterionic intermediates. researchgate.netrsc.org
Intermolecular Interactions and Self-Assembly for Fundamental Understanding of Molecular Recognition in Solution/Solid State
The non-covalent interactions that this compound can engage in are critical for understanding its behavior in condensed phases, including its solubility, crystal packing, and potential for self-assembly. Computational methods can be used to model and quantify these weak interactions.
The biphenyl moiety provides a large surface area for π-π stacking interactions with other aromatic systems. gatech.edu The carbamate group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O and O-C). The tert-butyl group can participate in weaker van der Waals interactions. In the solid state, these interactions will dictate the crystal packing arrangement. In solution, they will influence how the molecule interacts with solvent molecules and other solutes.
Ligand Design and Rational Modification Based on Computational Insights (specifically for its role as a precursor to ligands)
This compound serves as a crucial precursor to a class of highly effective ligands, particularly biaryl monophosphine ligands, which are staples in modern cross-coupling catalysis. Computational chemistry provides a powerful toolkit for the rational design and modification of these ligands, enabling the prediction of their steric and electronic properties and, consequently, their performance in catalytic reactions. By studying the precursor itself and the ligands derived from it, chemists can tailor ligand architectures to achieve desired reactivity and selectivity.
The computational design of ligands from this precursor typically involves a multi-step in silico process. Initially, the tert-butoxycarbonyl (Boc) protecting group is computationally removed from the precursor to yield 2-amino-[1,1'-biphenyl]. This is followed by the in silico introduction of a phosphine (B1218219) group, often with various alkyl or aryl substituents, at the 2-position. Density Functional Theory (DFT) is a commonly employed method for these studies, allowing for the calculation of molecular geometries, electronic structures, and key descriptors that correlate with catalytic activity.
A primary focus of these computational studies is the elucidation of structure-reactivity relationships. For biaryl phosphine ligands, the steric and electronic properties are paramount. nih.gov The bulky nature of these ligands is known to promote the formation of highly reactive, monoligated metal complexes, which can be crucial for efficient catalysis. nih.gov Computational methods allow for the quantification of steric bulk through parameters such as the percent buried volume (%Vbur), which measures the percentage of the metal center's coordination sphere that is occupied by the ligand. By systematically modifying the substituents on the phosphine group and the biphenyl backbone in silico, researchers can predict how these changes will affect the steric environment around the metal center.
For instance, computational analysis can be used to compare the steric profiles of different phosphine ligands derived from the 2-aminobiphenyl (B1664054) core. By calculating the %Vbur for a series of ligands, a quantitative basis for rational ligand selection can be established.
| Ligand | Phosphine Substituent (R) | Calculated %Vbur | Calculated Tolman Electronic Parameter (TEP) (cm-1) |
|---|---|---|---|
| L1 | -P(tBu)2 | 38.5 | 2056.1 |
| L2 | -PCy2 | 35.2 | 2058.9 |
| L3 | -PPh2 | 32.8 | 2068.9 |
Electronic effects are another critical aspect that can be fine-tuned through rational ligand design. The electron-donating or electron-withdrawing nature of the substituents on the biaryl scaffold and the phosphine group directly influences the electron density at the metal center. This, in turn, affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net The Tolman Electronic Parameter (TEP), which is based on the CO stretching frequency of a Ni(CO)3L complex, is a common metric for the electron-donating ability of a phosphine ligand and can be reliably calculated using computational methods.
Computational studies can guide the modification of the biphenyl backbone of the precursor to modulate these electronic properties. For example, the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) at specific positions on the biphenyl rings can be modeled to predict the resulting change in the ligand's electronic character. This allows for the development of ligands tailored for specific catalytic applications where the electronic demands of the reaction are well-understood.
| Substituent at 4'-position | Calculated HOMO Energy (eV) | Calculated Natural Charge on Phosphorus |
|---|---|---|
| -H | -5.89 | 0.55 |
| -OCH3 | -5.75 | 0.53 |
| -CF3 | -6.12 | 0.58 |
Advanced Applications in Chemical Synthesis and Precursor Roles
Role as a Key Intermediate in Multi-Step Organic Syntheses
The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino position of the biphenyl (B1667301) scaffold makes tert-butyl [1,1'-biphenyl]-2-ylcarbamate an ideal intermediate in multi-step synthetic sequences. The Boc group can be readily removed under acidic conditions, unmasking the nucleophilic amine for further reactions, while the biphenyl core can be functionalized through various cross-coupling reactions.
The deprotection of this compound provides access to 2-aminobiphenyl (B1664054), a key precursor for a wide range of more complex biphenyl-containing amines. The resulting free amine can undergo a variety of transformations, including acylation, alkylation, and arylation, to introduce diverse functionalities.
For instance, the synthesis of substituted benzamido phenylcarbamate derivatives has been achieved through the condensation of tert-butyl 2-amino phenylcarbamate with various carboxylic acids. This highlights the utility of the protected amine in facilitating the construction of more elaborate amide structures. While this example utilizes a closely related starting material, the principle directly applies to the 2-biphenyl isomer. The deprotected 2-aminobiphenyl can be similarly acylated to yield a diverse array of N-acyl derivatives.
The general scheme for the deprotection and subsequent derivatization is presented below:
Scheme 1: Deprotection and Derivatization of this compound
| Reactant | Reagent/Conditions | Product | Application |
| This compound | Acid (e.g., TFA, HCl) | 2-Aminobiphenyl | Precursor for substituted amines |
| 2-Aminobiphenyl | R-COCl or R-COOH, coupling agent | N-( [1,1'-biphenyl]-2-yl)amide | Synthesis of complex amides |
| 2-Aminobiphenyl | R-X (alkyl halide), base | N-alkyl-[1,1'-biphenyl]-2-amine | Synthesis of N-alkylated biphenyl amines |
This table presents generalized reactions and applications based on the known reactivity of Boc-protected amines and the 2-aminobiphenyl scaffold.
Furthermore, the 4-yl isomer of this compound is a known intermediate in the synthesis of complex pharmaceuticals like Sacubitril, underscoring the importance of Boc-protected aminobiphenyls as precursors to medicinally relevant molecules.
The 2-aminobiphenyl scaffold, readily obtained from this compound, is a key building block for the synthesis of various nitrogen-containing heterocyclic systems. The proximate arrangement of the amino group and the second phenyl ring allows for intramolecular cyclization reactions to form fused ring systems.
A prominent example is the synthesis of the carbazole (B46965) scaffold. Carbazoles are an important class of N-aryl heterocycles with applications in materials science and medicinal chemistry. The synthesis of carbazoles can be achieved directly from 2-aminobiphenyl through a palladium-catalyzed intramolecular C-H amination reaction. This transformation involves the formation of a carbon-nitrogen bond between the amino group and the adjacent phenyl ring, leading to the rigid, planar carbazole core.
Scheme 2: Synthesis of Carbazole from 2-Aminobiphenyl
The versatility of this approach allows for the synthesis of a variety of substituted carbazoles by starting with appropriately functionalized 2-aminobiphenyl precursors, which in turn can be derived from substituted this compound.
| Precursor | Reaction Type | Heterocyclic Product | Significance |
| 2-Aminobiphenyl | Intramolecular C-H Amination | Carbazole | Core structure in functional materials and pharmaceuticals |
| Substituted 2-Aminobiphenyls | Intramolecular Cyclization | Substituted Carbazoles | Access to a library of functionalized heterocycles |
This table illustrates the utility of the deprotected amine in forming heterocyclic structures.
Scaffold Development for Functional Organic Molecules
The rigid and electronically tunable biphenyl core of this compound makes it an attractive scaffold for the development of functional organic molecules. By strategically modifying the biphenyl unit and the amino group, molecules with tailored electronic and photophysical properties can be designed and synthesized.
The biphenyl moiety is a common structural motif in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Triarylamine derivatives containing biphenyl units are often employed as hole-transporting materials (HTMs) or donor building blocks in these devices.
The deprotected 2-aminobiphenyl derived from this compound can serve as a precursor to such triarylamine-based donor molecules. For example, related bis([1,1'-biphenyl]-4-yl) amines are known precursors for the synthesis of donor building blocks used in organic photovoltaic materials. The synthesis of these materials often involves the coupling of the aminobiphenyl core with other aromatic units to extend the conjugation and tune the electronic properties.
The tert-butyl group in related compounds has also been shown to improve the solubility and film-forming properties of materials for solution-processed OLEDs. This suggests that the tert-butyl group in the starting carbamate (B1207046) could be strategically retained in the final material to enhance its processability.
| Precursor Scaffold | Target Application | Key Properties |
| Biphenyl-2-amine | Hole-Transporting Materials (HTMs) | Good charge mobility, suitable energy levels |
| Biphenyl-2-amine | Donor molecules in OLEDs | Efficient hole injection and transport |
| Biphenyl-2-amine | Donor blocks in organic solar cells | Broad absorption, efficient charge separation |
This table highlights the potential applications of the biphenyl-2-amine scaffold in optoelectronics.
Chiral phosphine (B1218219) ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Biaryl phosphines, where the phosphorus atom is attached to a biphenyl scaffold, represent a significant class of these ligands. The atropisomeric chirality of the biphenyl unit can effectively control the stereochemical outcome of a catalytic reaction.
The 2-aminobiphenyl unit, obtained after deprotection of this compound, is a valuable precursor for the synthesis of chiral phosphine ligands. The amino group can be converted into a phosphine group through various synthetic routes. For instance, the synthesis of chiral β-aminophosphines can be achieved from chiral amino alcohols, highlighting a pathway to introduce phosphorus next to a nitrogen atom. More directly, the amino group can be replaced by a phosphine group via a Sandmeyer-type reaction or other transformations to generate chiral biaryl monophosphine oxides, which can then be reduced to the corresponding phosphines.
The development of new and efficient chiral phosphine ligands is an active area of research, and the availability of versatile precursors like 2-aminobiphenyl is crucial for the synthesis of novel ligand architectures.
| Precursor | Ligand Type | Potential Catalytic Application |
| 2-Aminobiphenyl | Chiral Biaryl Monophosphines | Asymmetric Hydrogenation |
| 2-Aminobiphenyl | Chiral Aminophosphines | Asymmetric Allylic Alkylation |
| 2-Aminobiphenyl | P,N-Ligands | Asymmetric C-C Bond Formation |
This table outlines the potential of the 2-aminobiphenyl scaffold in the synthesis of catalyst ligands.
Strategies for Diversity-Oriented Synthesis Based on this compound
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The core principle of DOS is to utilize a common starting material or scaffold and subject it to a series of branching reaction pathways to create a wide range of molecular architectures.
The this compound scaffold is well-suited for DOS strategies. The two phenyl rings and the protected amino group provide multiple points for diversification. A general DOS strategy based on this scaffold would involve:
Scaffold Modification: Functionalization of the biphenyl core through reactions such as halogenation, nitration, or Friedel-Crafts acylation. These reactions can introduce handles for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Amine Deprotection and Diversification: Removal of the Boc group to liberate the 2-amino group, which can then be reacted with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) to introduce appendage diversity.
Intramolecular Cyclizations: Utilizing the newly introduced functionalities to trigger intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds fused to the biphenyl core.
This approach allows for the generation of a large and diverse library of compounds from a single, readily accessible starting material. The principles of combinatorial chemistry, including solid-phase synthesis, can be employed to streamline the synthesis and purification of the library members.
Future Directions and Emerging Research Avenues for Biphenyl Carbamates
Development of Novel Catalytic Systems for Efficient Synthesis
The efficient construction of the N-aryl bond in biphenyl (B1667301) carbamates is a cornerstone of their synthesis. While traditional methods have proven effective, ongoing research is dedicated to the discovery of novel catalytic systems that offer higher yields, broader substrate scope, and milder reaction conditions.
Palladium-catalyzed cross-coupling reactions remain a primary focus. The Buchwald-Hartwig amination has been instrumental in this area. Future developments are likely to involve the design of more sophisticated phosphine (B1218219) ligands that can facilitate the coupling of even more sterically hindered or electronically challenging aryl halides and carbamates. Research by the Buchwald group has demonstrated an efficient synthesis of aryl carbamates by introducing alcohols into the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674). This methodology provides direct access to major carbamate (B1207046) protecting groups.
Copper-based catalytic systems are emerging as a cost-effective and less toxic alternative to palladium. Ullmann-type and Chan-Lam coupling reactions catalyzed by copper complexes are being refined to improve their efficiency and reliability for the synthesis of N-aryl carbamates. Recent advancements include the use of novel ligands to promote these couplings under milder conditions. For instance, a mild and efficient synthesis of N-arylcarbamates has been achieved by reacting azidoformates with boronic acids in the presence of a copper chloride catalyst at room temperature.
Furthermore, nickel-catalyzed cross-coupling reactions are gaining traction. Photosensitized nickel catalysis, for example, allows for the N-arylation of carbamates under visible light at room temperature, offering a more environmentally friendly alternative to traditional methods that often require high temperatures.
The development of bimetallic catalytic systems is another promising avenue. These systems, which feature two different metal centers, can exhibit synergistic effects, leading to enhanced catalytic activity and selectivity that cannot be achieved with a single metal catalyst.
| Catalyst System | Key Features | Representative Reaction |
| Palladium-based | High efficiency, broad substrate scope, well-established. | Buchwald-Hartwig amination of aryl halides with carbamates. |
| Copper-based | Cost-effective, lower toxicity, milder reaction conditions. | Chan-Lam and Ullmann-type couplings of arylboronic acids or aryl halides with carbamates. |
| Nickel-based | Use of a more abundant metal, potential for photoredox catalysis. | Photosensitized N-arylation of carbamates with aryl halides. |
| Bimetallic | Synergistic effects, potentially enhanced activity and selectivity. | Cooperative catalysis for C-N bond formation. |
Exploration of Sustainable and Green Chemistry Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes for biphenyl carbamates. The goal is to minimize the environmental impact by using safer reagents and solvents, reducing waste, and improving energy efficiency.
One of the most significant green chemistry approaches is the use of carbon dioxide (CO2) as a C1 building block for the carbamate functionality. This approach avoids the use of hazardous reagents like phosgene (B1210022) and its derivatives. Research is focused on developing catalytic systems that can efficiently fix CO2 in the presence of an amine and an alcohol to form the carbamate.
Biocatalysis is another key area of green chemistry that is being explored for carbamate synthesis. Enzymes, such as lipases and proteases, can catalyze the formation of carbamate bonds with high selectivity and under mild, aqueous conditions. This approach can significantly reduce the use of organic solvents and the generation of hazardous waste. For example, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been utilized for the synthesis of carbamates from various amines and carbonates in water.
The development of metal-free catalytic systems is also a major focus. Organocatalysts, for instance, can promote carbamate synthesis without the need for transition metals, thereby avoiding concerns about metal contamination in the final product. A metal-free synthesis of N-aryl carbamates from cyclic organic carbonates and aromatic amines using triazabicyclodecene (TBD) as an organocatalyst has been reported.
The use of greener solvents, such as water, ionic liquids, or supercritical CO2, is another important aspect of sustainable synthesis. Additionally, one-pot synthesis strategies, which combine multiple reaction steps into a single operation, are being developed to reduce waste and improve efficiency.
| Green Chemistry Approach | Description | Advantages |
| CO2 as a C1 Source | Utilization of carbon dioxide for the carbamate carbonyl group. | Avoids toxic reagents like phosgene, utilizes a renewable feedstock. |
| Biocatalysis | Use of enzymes to catalyze carbamate formation. | Mild reaction conditions, high selectivity, use of aqueous media. |
| Metal-Free Catalysis | Employment of organocatalysts or other non-metal systems. | Avoids metal contamination, reduces toxicity. |
| Green Solvents | Replacement of hazardous organic solvents with safer alternatives. | Reduced environmental impact and improved safety. |
| One-Pot Synthesis | Combining multiple synthetic steps into a single procedure. | Reduced waste, time, and resource consumption. |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch, offers several advantages for the synthesis of biphenyl carbamates. These benefits include enhanced safety, better control over reaction parameters, and the potential for straightforward scaling up of production.
The integration of flow chemistry with other technologies, such as microwave irradiation and photochemistry, can further enhance reaction efficiency and enable novel transformations. For example, a continuous flow process has been developed that couples a Curtius rearrangement with a biocatalytic step for the synthesis of carbamate products. This approach demonstrates the potential for telescoping multiple reaction steps in a continuous manner.
Automated synthesis platforms, which combine robotics with flow chemistry systems, are also being developed. These platforms can perform high-throughput screening of reaction conditions to rapidly identify optimal synthetic routes. This can significantly accelerate the discovery and development of new biphenyl carbamate derivatives with desired properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-Butyl [1,1'-biphenyl]-2-ylcarbamate?
- Methodological Answer : A common approach involves reacting 1,1'-biphenyl-2-amine with tert-butyl chloroformate under basic conditions (e.g., using triethylamine or pyridine as a catalyst). The reaction is typically conducted in anhydrous dichloromethane or THF at 0–25°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity product. For chiral derivatives, enantioselective synthesis may require chiral catalysts or resolution techniques .
Q. How should researchers handle and store this compound to maintain its stability?
- Methodological Answer :
- Storage : Refrigerate at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis. Desiccants (e.g., silica gel) should be used to avoid moisture ingress .
- Handling : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to minimize inhalation risks. Avoid electrostatic discharge by grounding equipment .
Q. What analytical techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR in CDCl₃ confirm molecular structure (e.g., tert-butyl group at δ ~1.4 ppm, aromatic protons at δ 7.2–7.6 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%).
- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 327.4 for C₂₀H₂₅NO₃) .
- X-ray Crystallography : Single-crystal analysis reveals intermolecular interactions (e.g., hydrogen bonds affecting packing) .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in the synthesis of chiral carbamate derivatives related to this compound?
- Methodological Answer : Diastereoselectivity is achievable via:
- Chiral Auxiliaries : Use (R)- or (S)-tert-butyl groups to induce asymmetry during carbamate formation.
- Catalytic Asymmetric Synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) can enforce stereochemistry in prochiral intermediates.
- Crystallization-Induced Diastereomer Resolution : Selectively crystallize desired diastereomers using solvent polarity gradients. Evidence from related compounds shows hydrogen bonding in crystal lattices stabilizes specific configurations .
Q. What experimental approaches can resolve contradictions in reported reaction yields during scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio, catalyst loading) using response surface methodology.
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress and identifies side products.
- Continuous Flow Reactors : Improve heat/mass transfer for consistent yields at larger scales, as demonstrated in industrial analogs .
Q. How does the molecular packing in crystalline tert-Butyl carbamate derivatives influence their chemical reactivity?
- Methodological Answer : X-ray diffraction of tert-butyl carbamates reveals:
- Intermolecular Hydrogen Bonds : Between carbamate NH and adjacent carbonyl groups, stabilizing the solid state and reducing hydrolysis susceptibility.
- Steric Effects : Bulky tert-butyl groups hinder nucleophilic attack, enhancing stability under acidic conditions. These insights guide solvent selection for recrystallization or reactive intermediate isolation .
Q. What computational models predict the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis pathways. For example, acidic conditions protonate the carbonyl oxygen, accelerating tert-butyl group cleavage.
- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous/organic biphasic systems to predict degradation rates. Validate with experimental HPLC stability assays at pH 2–12 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
